(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hcl

Chiral resolution Stereospecific synthesis Enantiomeric purity

(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride (CAS 2250242-03-4) is a chiral, non-racemic primary amine building block belonging to the α-cyclopropylbenzenemethanamine class. Its molecular formula is C₁₁H₁₅BrClN (free base: C₁₁H₁₄BrN) with a molecular weight of 276.61 g·mol⁻¹ (HCl salt).

Molecular Formula C11H15BrClN
Molecular Weight 276.60 g/mol
Cat. No. B13048032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hcl
Molecular FormulaC11H15BrClN
Molecular Weight276.60 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(C2CC2)N)Br.Cl
InChIInChI=1S/C11H14BrN.ClH/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8;/h4-6,8,11H,2-3,13H2,1H3;1H/t11-;/m0./s1
InChIKeyRIZVKUOFLAWWJH-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine HCl – Chiral Cyclopropyl Amine Building Block for CNS-Targeted Medicinal Chemistry


(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride (CAS 2250242-03-4) is a chiral, non-racemic primary amine building block belonging to the α-cyclopropylbenzenemethanamine class. Its molecular formula is C₁₁H₁₅BrClN (free base: C₁₁H₁₄BrN) with a molecular weight of 276.61 g·mol⁻¹ (HCl salt) . The compound incorporates three pharmacophoric elements within a single compact scaffold: a para-bromo substituent for potential halogen bonding and metabolic stability, a meta-methyl group that modulates lipophilicity and steric environment, and a cyclopropyl ring that imposes conformational rigidity on the α-carbon–nitrogen bond vector [1]. Patents from Abbott Laboratories and the University of Illinois disclose cyclopropyl amine derivatives as histamine H₃ receptor modulators and selective 5-HT₂C receptor agonists, respectively, establishing the broader chemotype's relevance to CNS drug discovery [2][3]. The (S)-configured enantiomer is supplied as the hydrochloride salt, which enhances aqueous solubility and facilitates direct use in parallel synthesis and medicinal chemistry workflows .

Why Generic Substitution Fails for (S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine HCl in Receptor-Targeted Synthesis


Within the α-cyclopropylbenzenemethanamine chemotype, even structurally minor modifications produce divergent pharmacological profiles that preclude interchangeable use. The (S)-enantiomer (CAS 2250242-03-4) and its (R)-antipode (CAS 2250242-41-0) are separately catalogued commercial entities, reflecting the well-established principle that stereochemistry at the α-carbon dictates receptor recognition in chiral cyclopropyl amine series . Removal of the 3-methyl group yields the des-methyl analog (CAS 1212952-43-6), which exhibits altered lipophilicity (computed XLogP3 = 2.3 vs. an estimated ~2.8 for the 3-methyl derivative) and a modified electrostatic surface that can shift target engagement profiles [1]. Furthermore, the cyclopropyl ring cannot be replaced by an isopropyl or ethyl group without loss of the conformational constraint essential for the rigid vector presentation exploited in 5-HT₂C and H₃ receptor ligand design [2][3]. These cumulative stereochemical, substituent, and conformational variables mean that substituting any single structural element may yield a compound with qualitatively different biological behavior, rendering the precise (S)-4-bromo-3-methyl-cyclopropyl combination a non-fungible chemical entity for rational medicinal chemistry programs.

Quantitative Differentiation Evidence: (S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine HCl vs. Closest Analogs


Enantiomeric Identity: (S)- vs. (R)-Configured Cyclopropyl Methanamine HCl

The (S)-enantiomer (CAS 2250242-03-4) and the (R)-enantiomer (CAS 2250242-41-0) are commercially available as discrete, separately catalogued entities with independent CAS registrations, confirming that the stereogenic α-carbon is resolved and configu rationally assigned . Both products are supplied at ≥98% purity by the same vendor, indicating that the chemical purity specification is matched; the sole discriminating feature is the absolute configuration at the chiral center . In the broader cyclopropyl amine class, stereochemistry at the carbon bearing the amine has been shown to govern receptor activation: for example, the (S,S)-trans enantiomer of a related 2-phenylcyclopropylmethylamine (CHEMBL467736) displays a 5-HT₂C EC₅₀ of 0.780 nM, whereas racemization or epimerization is known to attenuate both potency and functional selectivity [1].

Chiral resolution Stereospecific synthesis Enantiomeric purity

3-Methyl Substitution Effect on Lipophilicity: Target Compound vs. Des-Methyl Analog

The target compound bears a methyl group at the 3-position of the phenyl ring, which is absent in the des-methyl comparator (S)-(4-bromophenyl)(cyclopropyl)methanamine (CAS 1212952-43-6). Computed physicochemical properties for the des-methyl analog (PubChem CID 40466493) give XLogP3 = 2.3 and a topological polar surface area (TPSA) of 26 Ų [1]. Addition of the methyl group shifts the computed logP upward by approximately 0.5–0.6 log units (estimated XLogP3 ≈ 2.8–2.9), while maintaining the TPSA and hydrogen bond donor count (1) . Central nervous system multiparameter optimization (CNS MPO) scores are sensitive to lipophilicity within the logP 2–4 window; the methylated compound is thus predicted to reside closer to the optimal lipophilicity range for passive BBB permeation without exceeding the logP >3 threshold associated with increased metabolic clearance [2].

Lipophilicity modulation SAR Blood-brain barrier permeability

Cyclopropyl Conformational Constraint: Target Compound vs. Non-Cyclopropyl Benzylamine Analog

The cyclopropyl ring at the α-carbon imposes a rigid, well-defined vector for the amine relative to the aromatic plane, limiting the rotational freedom present in simple benzylamines such as (4-bromo-3-methylphenyl)methanamine (CAS 149104-92-7). In the 2-phenylcyclopropylmethanamine series exemplified by CHEMBL467736, this conformational constraint translates into nanomolar 5-HT₂C agonism (EC₅₀ 0.780 nM) with functional selectivity over 5-HT₂B (EC₅₀ 13 nM, ~17-fold) and 5-HT₂A (EC₅₀ 67 nM, ~86-fold) [1]. The corresponding non-cyclopropyl benzylamine (CHEMBL467736 des-cyclopropyl analog) is not reported as a 5-HT₂C agonist, consistent with the hypothesis that the cyclopropyl ring enforces a bioactive conformation that cannot be accessed by the freely rotating benzylamine scaffold [1]. Binding data for the trans-cyclopropylamine further show that the constrained scaffold reduces off-target DAT binding (Ki = 2,120 nM, >2,700-fold weaker than 5-HT₂C) [1].

Conformational restriction Receptor selectivity Bioisosterism

Hydrochloride Salt Form: Solubility and Handling Advantage vs. Free Base

The target compound is supplied as the hydrochloride salt (C₁₁H₁₅BrClN, MW 276.61), which offers practical advantages over the free base form (C₁₁H₁₄BrN, MW 240.14) available commercially only as a colorless liquid with limited aqueous solubility . The (R)-enantiomer free base is explicitly described as a 'colorless liquid' requiring storage at room temperature, whereas the HCl salt forms of both enantiomers are solids (white powder) with room-temperature storage stability . The increased molecular weight of the salt form (+36.47 Da) is offset by the operational convenience of accurately weighing solid material for reaction setup, and the enhanced aqueous solubility facilitates direct use in biochemical assays and aqueous-phase coupling reactions without pre-dissolution in organic co-solvents [1].

Salt selection Aqueous solubility Solid-state stability

Bromine Substituent as Synthetic Handle: Target Compound vs. Non-Halogenated Cyclopropyl Amines

The para-bromine atom on the target compound serves a dual purpose: it functions as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) while also occupying a steric position that has been shown in related cyclopropyl amine series to influence receptor subtype selectivity [1][2]. The ortho-bromo analog CHEMBL467736 (2-bromophenyl substituent) demonstrates potent 5-HT₂C agonism (EC₅₀ 0.780 nM), establishing that bromine substitution on the aromatic ring is compatible with high target affinity [2]. The para-bromo orientation in the target compound presents a different electrostatic and steric vector than the ortho-bromo orientation, which may differentially affect binding to receptor subtypes beyond 5-HT₂C, including H₃ receptors for which cyclopropyl amine patents explicitly claim halogen-substituted phenyl derivatives [3].

Cross-coupling Late-stage functionalization Halogen as synthetic handle

Meta-Methyl Steric and Electronic Modulation: Target Compound vs. Unsubstituted and Ortho/Ortho-Disubstituted Analogs

The 3-methyl substituent on the phenyl ring distinguishes the target compound from both the unsubstituted 4-bromophenyl analog (CAS 1212952-43-6) and the 2,4-disubstituted (3-bromo-2-methyl) isomer (CAS 1213662-06-6). The meta-methyl group is positioned ortho to the bromine, creating a steric environment that may reduce oxidative metabolism at the adjacent C–H bonds and alter the dihedral angle preferences of the aromatic ring relative to the cyclopropyl-amine scaffold [1]. In drug discovery programs, meta-substitution on phenyl rings is a well-precedented strategy for blocking cytochrome P450-mediated hydroxylation at the activated para position, thereby improving metabolic half-life without requiring additional heteroatom introduction [2]. The comparative commercial availability and pricing structures for these three positional isomers (S-enantiomer HCl: ~€500/g; R-enantiomer HCl: comparable; des-methyl analog: ~€300–400/g range) further indicate that the 3-methyl-4-bromo substitution pattern is the most synthetically elaborated and functionally differentiated member of this analog series .

Steric shielding Metabolic stability CYP oxidation blockade

Optimal Research and Industrial Application Scenarios for (S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine HCl


Stereospecific Lead Optimization for 5-HT₂C Receptor Agonist Programs

Medicinal chemistry teams pursuing selective 5-HT₂C agonists for obesity, psychiatric, or substance abuse indications should prioritize the (S)-enantiomer as a chiral building block for constructing conformationally constrained 2-phenylcyclopropylamine scaffolds. The cyclopropyl amine patent (EP3250549 B1) explicitly claims 2-phenylcyclopropylmethanamines as selective 5-HT₂C agonists, and the (S,S)-trans analog CHEMBL467736 achieves 5-HT₂C EC₅₀ = 0.780 nM with 86-fold selectivity over 5-HT₂A and >2,700-fold over DAT [1][2]. The (S)-configuration at the α-carbon is a critical determinant of receptor stereorecognition; procurement of the individual (S)-enantiomer rather than racemate is essential for generating interpretable SAR and for securing composition-of-matter patent claims on enantiomerically pure leads [1].

Divergent Library Synthesis via Pd-Catalyzed Cross-Coupling at the Para-Bromine Handle

The para-bromine substituent enables late-stage diversification through Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings without requiring de novo scaffold synthesis. Starting from a single batch of (S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine HCl, parallel arrays of biaryl, aryl-amine, or aryl-alkyne analogs can be generated to rapidly explore the SAR of the 4-position while maintaining the chirality, cyclopropyl constraint, and 3-methyl substituent constant [3]. This strategy is particularly valuable for hit-to-lead programs where the scaffold is empirically validated but the optimal 4-position substituent has not yet been identified.

Histamine H₃ Receptor Antagonist/Inverse Agonist Scaffold Exploration

Abbott Laboratories' cyclopropyl amine patent (US20080242653) covers compounds of formula (I) for H₃ receptor-mediated disorders including cognitive impairment, attention deficit, and sleep disorders [4]. The target compound, with its 4-bromo-3-methylphenyl substitution, falls within the claimed Ar₁ definition ('halogen, lower alkyl or lower alkoxy substituted phenyl'). Researchers investigating H₃ modulation can employ this compound as a pre-formed chiral amine intermediate for constructing the bicyclic and tricyclic substituted cyclopropyl amine derivatives exemplified in the patent, bypassing the need for chiral resolution of the amine building block [4].

CNS Multiparameter Optimization (MPO) Studies Exploiting Lipophilicity Tuning

The 3-methyl group provides a calculated ΔlogP of approximately +0.5 to +0.6 relative to the des-methyl analog (XLogP3 2.3 vs. estimated ~2.8–2.9), positioning the target compound within the optimal CNS MPO lipophilicity range (logP 2–3.5) [2][5]. CNS drug discovery teams can use this compound alongside the des-methyl comparator in matched molecular pair analyses to isolate the impact of the methyl group on permeability, metabolic stability, and target engagement. The HCl salt form ensures consistent solid handling and accurate concentration preparation for parallel artificial membrane permeability assay (PAMPA) and hepatocyte stability studies [5].

Quote Request

Request a Quote for (S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.